2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid

Overview

Description

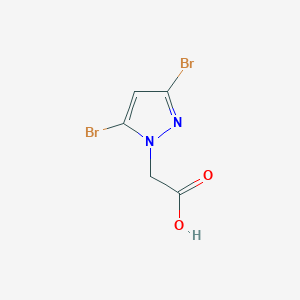

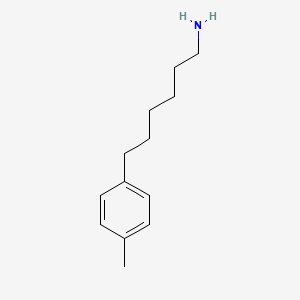

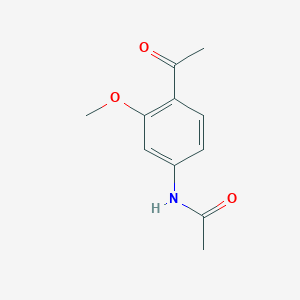

“2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid” is a heterocyclic organic compound with a pyrazole ring . It is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Molecular Structure Analysis

The molecular structure of “2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .Scientific Research Applications

Corrosion Inhibition

Pyrazoline derivatives, related to 2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds show high inhibition efficiency and adhere to the metal surface following the Langmuir adsorption isotherm. Both experimental and theoretical approaches, including electrochemical methods and Density Functional Theory calculations, support their use as corrosion inhibitors (Lgaz et al., 2018).

Organometallic Chemistry

Research has demonstrated the synthesis of organotin derivatives using bis(pyrazol-1-yl)acetic acid, a related compound to 2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid. These derivatives exhibit certain cytotoxicities for Hela cells in vitro, besides displaying low fungicide, insecticide, and miticide activities. The study includes structural characterization and bioassay screening (Wen et al., 2005).

Catalysis in Organic Synthesis

A study on the catalytic performance of complexes formed with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water indicates potential applications of similar pyrazole derivatives in organic synthesis. These complexes showed excellent catalytic efficiency in water, which could be reused multiple times without significant decay in activity (Xie et al., 2014).

Coordination Chemistry

Research in coordination chemistry has explored the use of ligands like 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid, related to 2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid, for forming manganese and rhenium complexes. These complexes are characterized by X-ray crystallography and spectroscopic methods, providing insights into their potential applications in various fields, including catalysis and materials science (Peters et al., 2009).

Future Directions

properties

IUPAC Name |

2-(3,5-dibromopyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O2/c6-3-1-4(7)9(8-3)2-5(10)11/h1H,2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLOTZHXZCURKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1Br)CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142777.png)

![2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142781.png)

![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B3142833.png)

![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)